1-[(4-fluorophenyl)sulfonyl]-N-mesityl-4-piperidinecarboxamide
Overview
Description
The compound “1-[(4-fluorophenyl)sulfonyl]-N-mesityl-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a sulfonyl group attached to a fluorophenyl group, which could potentially contribute to its reactivity or biological activity .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-[(4-fluorophenyl)sulfonyl]-N-(propylsulfonyl)-4-piperidinecarboxamide”, has been reported . It contains a piperidine ring, a sulfonyl group, and a fluorophenyl group. The exact structure of “this compound” could be different due to the presence of the mesityl group.
Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups present in the molecule. For instance, the piperidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The sulfonyl group could potentially be involved in substitution reactions or other types of transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, “1-[(4-fluorophenyl)sulfonyl]-N-(propylsulfonyl)-4-piperidinecarboxamide”, the predicted properties include a density of 1.4±0.1 g/cm³, a molar refractivity of 91.8±0.4 cm³, and several other properties .
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-14-12-15(2)20(16(3)13-14)23-21(25)17-8-10-24(11-9-17)28(26,27)19-6-4-18(22)5-7-19/h4-7,12-13,17H,8-11H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLOPLPWONDVME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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